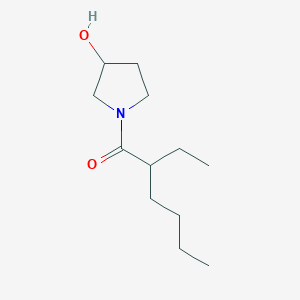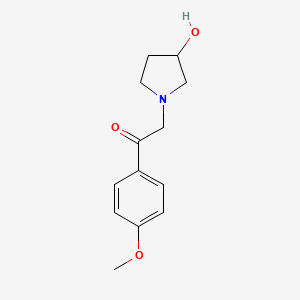![molecular formula C12H13ClFNO2 B1468674 1-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine-3-carboxylic acid CAS No. 1281277-43-7](/img/structure/B1468674.png)
1-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine-3-carboxylic acid
説明
“1-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine-3-carboxylic acid” is a complex organic compound. The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a 2-chloro-6-fluorophenyl group, which is a derivative of phenyl with chlorine and fluorine substituents .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For instance, the protodeboronation of pinacol boronic esters has been reported, which utilizes a radical approach . This process was used in the formal total synthesis of d-®-coniceine and indolizidine 209B .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of the pyrrolidine ring and the 2-chloro-6-fluorophenyl group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For example, the protodeboronation of pinacol boronic esters has been reported, which is a valuable but unknown transformation . This reaction was applied to methoxy protected ( )-D8-THC and cholesterol .科学的研究の応用
Cancer Treatment Potential
- Compounds similar to 1-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine-3-carboxylic acid, such as Aurora kinase inhibitors, have shown potential in treating cancer by inhibiting Aurora A (ロバート ヘンリー,ジェームズ, 2006).
Antibacterial Applications
- Pyridonecarboxylic acids, which share structural similarities with the compound , have demonstrated significant antibacterial activity, particularly against strains resistant to other antibiotics (H. Egawa et al., 1984).
Structural and Spectroscopic Analysis
- Research involving spiro[pyrrolidine-2,3′-oxindoles] related to this compound has contributed to the advancement in NMR, mass spectral, and X-ray structural characterization techniques, offering insights into molecular structures (K. Laihia et al., 2006).
Synthetic Methodology Development
- The synthesis of structurally related fluoronaphthyridine-3-carboxylic acids has been optimized for potential use in creating anticancer drugs, showcasing advancements in chemical synthesis and compound development (Jianqing Zhang et al., 2019).
特性
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFNO2/c13-10-2-1-3-11(14)9(10)7-15-5-4-8(6-15)12(16)17/h1-3,8H,4-7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNWLGCXZQYUSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)CC2=C(C=CC=C2Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



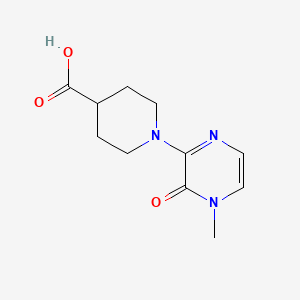
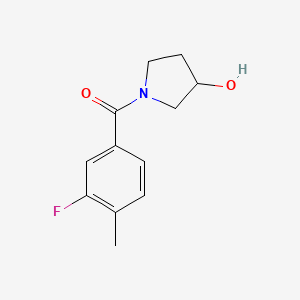
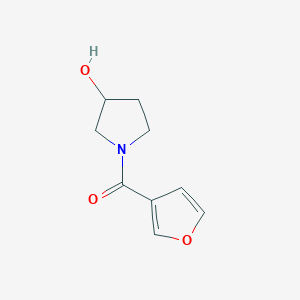
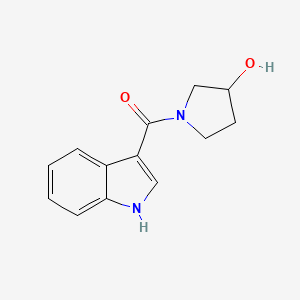
![1-[2-(4-Fluorophenoxy)ethyl]pyrrolidin-3-ol](/img/structure/B1468599.png)

![4-{2-[4-(2,2,2-Trifluoroethyl)-piperazin-1-yl]-ethyl}-phenylamine](/img/structure/B1468603.png)
![1-[2-(1H-pyrazol-1-yl)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468604.png)



